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These application notes provide a comprehensive overview and detailed protocols for utilizing
CRISPR-Cas9 genome-wide knock-out screens to identify genetic vulnerabilities that sensitize
estrogen receptor-positive (ER+) breast cancer cells to the novel selective estrogen receptor
degrader (SERD), imlunestrant.

Introduction

Imlunestrant is a next-generation oral SERD that has demonstrated potent anti-tumor activity
in ER+ breast cancer, including models with ESR1 mutations that confer resistance to other
endocrine therapies.[1][2][3][4] To further enhance its therapeutic potential and overcome
potential resistance mechanisms, identifying synergistic drug targets is crucial. Genome-wide
CRISPR knock-out screens are a powerful, unbiased tool for identifying genes whose loss-of-
function sensitizes cancer cells to a specific therapeutic agent.[5][6][7]

This document outlines the scientific basis and provides detailed protocols for performing a
CRISPR knock-out screen with imlunestrant, from experimental design to data analysis and
validation of candidate genes. A key study identified that both persistent and acquired
vulnerabilities can be uncovered through this approach, highlighting the continued importance
of pathways such as the CDK4/6-RB1 axis and PI3Kinase signaling, as well as identifying
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novel dependencies like oxidative phosphorylation (OXPHOS), in the context of imlunestrant
treatment.[1][2]

Data Presentation: Summary of a Representative
CRISPR Knock-out Screen

The following tables summarize the kind of quantitative data that can be obtained from a
genome-wide CRISPR knock-out screen designed to identify imlunestrant vulnerabilities. The
data presented here is illustrative, based on the findings that pathways such as CDK4/6-RB1,
PI3Kinase, and OXPHOS are key vulnerabilities.[1][2] The MAGeCK (Model-based Analysis of
Genome-wide CRISPR-Cas9 Knockout) algorithm is a standard tool for analyzing such data.[1]

[8]

Table 1: Top Gene Hits Conferring Sensitivity to Imlunestrant (Negative Selection)
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Log2 Fold
False
o Change ]
Gene Symbol Description p-value Discovery
(Imlunestrant
Rate (FDR)
vs. DMSO)
Estrogen
ESR1 -2.5 < 0.0001 <0.001
Receptor 1
CCND1 Cyclin D1 -1.8 < 0.0001 <0.001
Cyclin
CDK4 Dependent -1.7 < 0.0001 <0.001
Kinase 4
Phosphatidylinos
itol-4,5-
PIK3CA Bisphosphate 3- -1.5 0.0002 0.002
Kinase Catalytic
Subunit Alpha
AKT
AKT1 Serine/Threonine  -1.4 0.0005 0.004
Kinase 1
Mechanistic
Target Of
MTOR ] -1.3 0.0008 0.006
Rapamycin
Kinase
RB
RB1 Transcriptional -1.2 0.0012 0.009

Corepressor 1

Table 2: Top Gene Hits Whose Knockout Induces Resistance to Imlunestrant (Positive

Selection)
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Log2 Fold
False
o Change ]
Gene Symbol Description p-value Discovery
(Imlunestrant
Rate (FDR)
vs. DMSO)
Phosphatase
PTEN and Tensin 1.9 < 0.0001 <0.001
Homolog
TSC Complex
TSC1 _ 1.6 0.0003 0.003
Subunit 1
TSC Complex
TSC2 _ 1.5 0.0006 0.005
Subunit 2
NADH:Ubiquinon
e
NDUFS1 _ 14 0.0010 0.008
Oxidoreductase
Core Subunit S1
Succinate
Dehydrogenase
SDHA Complex 1.3 0.0015 0.011
Flavoprotein
Subunit A

Experimental Protocols

Protocol 1: Genome-Wide CRISPR/Cas9 Knock-out
Screen in ER+ Breast Cancer Cells

This protocol outlines the key steps for conducting a pooled, genome-wide CRISPR-Cas9
knockout screen to identify genes that modify the response of ER+ breast cancer cells (e.qg.,
T47D) to imlunestrant.

1. Cell Line Preparation and Lentiviral Transduction:

e 1.1. Cell Culture: Culture T47D cells in RPMI-1640 medium supplemented with 10% fetal
bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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1.2. Cas9 Expression: Generate a stable T47D cell line expressing Cas9 nuclease. This can
be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic
selection (e.qg., blasticidin).

1.3. Lentiviral Library Production: Package a genome-wide human sgRNA library (e.qg.,
GeCKO v2) into lentiviral particles by co-transfecting HEK293T cells with the library plasmid
and packaging plasmids (e.g., psPAX2 and pMD2.G).

1.4. Library Transduction: Transduce the Cas9-expressing T47D cells with the sgRNA
lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive
a single sgRNA. Perform this in triplicate for biological replication.

1.5. Puromycin Selection: Two days post-transduction, select for successfully transduced
cells by adding puromycin to the culture medium. Maintain a non-transduced control to
ensure complete selection.

. Imlunestrant Treatment and Sample Collection:

2.1. Baseline Sample (Day 0): After puromycin selection, harvest a population of cells to
serve as the baseline (Day 0) reference.

2.2. Drug Treatment: Split the remaining cells into two groups: a control group treated with
DMSO and a treatment group treated with 1 nM imlunestrant.[1]

2.3. Cell Passaging and Maintenance: Culture the cells for a defined period (e.g., 14 and 31
days), passaging them as needed and maintaining a sufficient number of cells to preserve
the complexity of the sgRNA library.[1]

2.4. Final Sample Collection: At the end of the treatment period (e.g., Day 14 and Day 31),
harvest the cells from both the DMSO and imlunestrant-treated groups.

. Genomic DNA Extraction, sgRNA Amplification, and Sequencing:

3.1. gDNA Extraction: Extract genomic DNA from the Day 0, Day 14, and Day 31 cell pellets
using a commercial Kit.
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3.2. PCR Amplification of sgRNAs: Amplify the integrated sgRNA sequences from the
genomic DNA using PCR with primers specific to the lentiviral vector.

3.3. Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-
throughput sequencing on an Illumina platform to determine the abundance of each sgRNA
in each sample.

4. Data Analysis using MAGeCK:

4.1. Read Counting: Use the MAGeCK count command to quantify the read counts for each
SgRNA from the raw FASTQ files.

4.2. Statistical Analysis: Use the MAGeCK test command to identify SgRNAs and genes that
are significantly enriched or depleted in the imlunestrant-treated samples compared to the
DMSO-treated controls. This analysis will generate log2 fold changes, p-values, and false
discovery rates for each gene.

Protocol 2: Cell Viability Assay for Hit Validation

This protocol describes a method to validate the top gene hits from the CRISPR screen by
assessing cell viability following individual gene knockout and imlunestrant treatment.

1. Generation of Individual Gene Knockout Cell Lines:

1.1. sgRNA Design and Cloning: Design and clone two to three individual sgRNAs targeting
each candidate gene into a lentiviral vector.

1.2. Lentiviral Production and Transduction: Produce lentivirus for each individual sgRNA
and transduce Cas9-expressing T47D cells.

1.3. Verification of Knockout: Confirm the knockout of the target gene at the protein level by
Western blot or at the genomic level by sequencing.

2. Cell Viability Measurement (CellTiter-Glo® Assay):

2.1. Cell Seeding: Seed the individual knockout cell lines and control (non-targeting SgRNA)
cells into 96-well plates at a density of 5,000 cells per well.
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o 2.2. Imlunestrant Treatment: The following day, treat the cells with a dose-response range
of imlunestrant (e.g., 0.01 nM to 1000 nM) or a vehicle control (DMSO).

e 2.3. Incubation: Incubate the plates for 5-7 days.

e 2.4. ATP Measurement:

[¢]

Equilibrate the plate to room temperature for 30 minutes.

[¢]

Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

[e]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[¢]

Measure luminescence using a plate reader.

o 2.5. Data Analysis: Normalize the luminescence readings to the vehicle-treated control for
each cell line and plot the dose-response curves to determine the IC50 values.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the protein expression and phosphorylation status of key
components of the identified signaling pathways (e.g., ERa, PI3K/AKT, CDK4/6-RB1) in
response to imlunestrant treatment.

1. Cell Lysis and Protein Quantification:

1.1. Cell Treatment: Plate T47D cells and treat with imlunestrant (e.g., 10 nM) for various

time points (e.g., 0, 6, 12, 24 hours).

1.2. Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease
and phosphatase inhibitors.

1.3. Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

2. SDS-PAGE and Western Blotting:
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2.1. Sample Preparation: Mix equal amounts of protein (20-30 pg) with Laemmli sample
buffer and heat at 95°C for 5 minutes.

2.2. Gel Electrophoresis: Separate the protein samples on a 4-12% SDS-PAGE gel.

2.3. Protein Transfer: Transfer the separated proteins to a PVDF membrane.

2.4. Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline
with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

2.5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against
target proteins (e.g., ERa, p-AKT, AKT, p-RB, RB, Cyclin D1, (-actin) overnight at 4°C.

2.6. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
HRP-conjugated secondary antibody for 1 hour at room temperature.

2.7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

2.8. Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin).

Mandatory Visualizations
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Caption: CRISPR knock-out screen workflow.
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Caption: Imlunestrant action and key vulnerability pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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